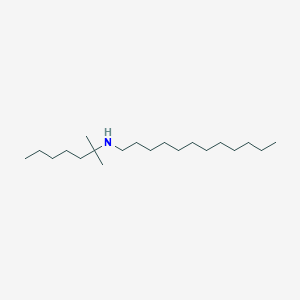![molecular formula C17H18O3 B14663498 Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- CAS No. 50561-04-1](/img/structure/B14663498.png)
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-, is an organic compound with a complex structure that includes aromatic rings, hydroxyl groups, and ether functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of an aromatic compound followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are often employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学研究应用
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the production of agrochemicals.
作用机制
The mechanism by which Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or pathways.
相似化合物的比较
Similar Compounds
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: Shares similar structural features but differs in the position of the hydroxyl and methoxy groups.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-:
Uniqueness
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.
属性
CAS 编号 |
50561-04-1 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC 名称 |
1-(2-hydroxy-4-propan-2-yloxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C17H18O3/c1-12(2)20-14-8-9-15(17(19)11-14)16(18)10-13-6-4-3-5-7-13/h3-9,11-12,19H,10H2,1-2H3 |
InChI 键 |
ICMHNQAUFLTJKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
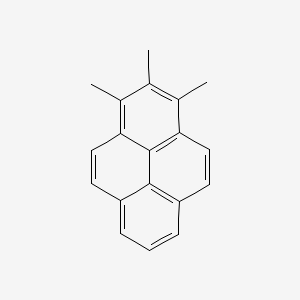
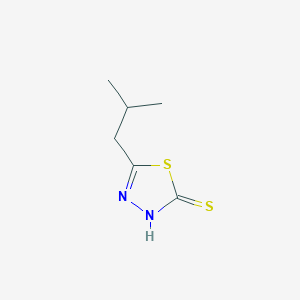

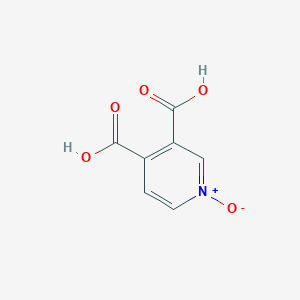

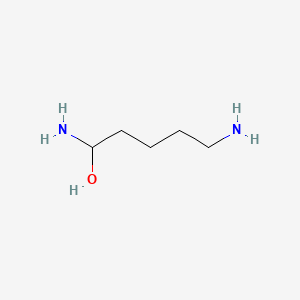
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
